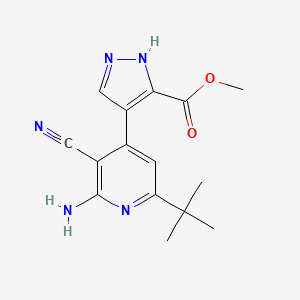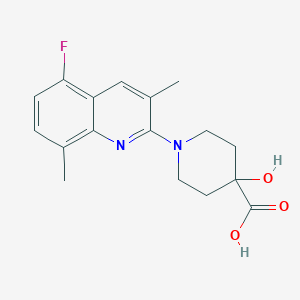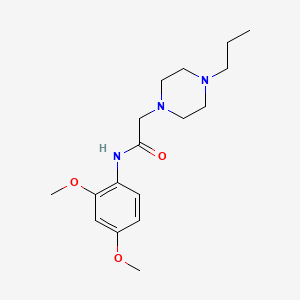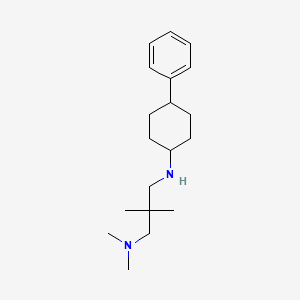
methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate, also known as MABC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MABC is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
作用机制
Methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate exerts its effects by binding to the CB1 receptor and modulating its activity. The CB1 receptor is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. Activation of the CB1 receptor has been shown to have a wide range of physiological effects, including pain relief, appetite stimulation, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. This compound has also been found to have anti-inflammatory and neuroprotective effects, which may be beneficial for the treatment of various neurological disorders.
实验室实验的优点和局限性
Methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate has several advantages for lab experiments, including its high affinity for the CB1 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. However, this compound also has several limitations, including its high cost, limited availability, and the need for specialized equipment and expertise to synthesize and study the compound.
未来方向
There are several future directions for the study of methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate, including the development of more efficient and cost-effective synthesis methods, the optimization of this compound's pharmacological properties, and the investigation of its potential therapeutic applications in various neurological disorders. Additionally, further studies are needed to elucidate the mechanisms underlying this compound's effects and to identify potential drug targets for the treatment of neurological disorders.
合成方法
Methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate can be synthesized using various methods, including the use of catalytic hydrogenation, Suzuki-Miyaura coupling, and Sonogashira coupling. The most commonly used method for synthesizing this compound is the Sonogashira coupling method, which involves the reaction of 2-amino-6-tert-butyl-3-cyanopyridine with 4-iodo-1H-pyrazole-3-carboxylic acid methyl ester in the presence of a palladium catalyst and copper iodide.
科学研究应用
Methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neurobiology. This compound has been found to have a high affinity for the cannabinoid CB1 receptor and has shown potential as a therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
属性
IUPAC Name |
methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-15(2,3)11-5-8(9(6-16)13(17)19-11)10-7-18-20-12(10)14(21)22-4/h5,7H,1-4H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJGXDBJYPANLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C2=C(NN=C2)C(=O)OC)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5300347.png)
![1-(4-fluorobenzyl)-5-(2-methyl-2-phenylpropanoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5300353.png)
![ethyl 2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300354.png)
![2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile](/img/structure/B5300358.png)
![2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B5300360.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyl-3-pyrrolidin-1-ylpropanamide](/img/structure/B5300369.png)
![8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5300372.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5300381.png)
![methyl 2-[({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5300395.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300402.png)

